2-Butyl-6-(2,4-dimethylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
Synthesis Analysis
Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .Molecular Structure Analysis
Imidazole has a unique chemical complexity. It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .Chemical Reactions Analysis
Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . It has become an important synthon in the development of new drugs .Physical And Chemical Properties Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Luminescence Sensing
Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks, related to the chemical structure of interest, have been synthesized and show selective sensitivity to benzaldehyde-based derivatives, indicating potential as fluorescence sensors for these chemicals (Shi et al., 2015).
Synthesis of Imidazoles
Reactions of related imidazole derivatives with NH-Acidic Heterocycles have led to the synthesis of 4H-Imidazoles, showing the versatility of these compounds in chemical synthesis (Mukherjee-Müller et al., 1979).
Novel Molecular Scaffold Synthesis
Imidazole-based compounds have been used to create novel molecular scaffolds, such as glycoluril scaffolds, with applications in various scientific and technological fields (Wang et al., 2016).
Pharmacological Evaluation
While the request is to exclude drug use and dosage information, it's worth noting that derivatives of similar imidazole-based compounds have been synthesized and evaluated for their pharmacological properties, indicating a broad scope of research applications in this area (Zagórska et al., 2009).
Chemosensor Development
Imidazole derivatives have been explored as chemosensors for amines, showcasing their potential in chemical detection and sensor technology (Afandi et al., 2020).
Mechanism of Action
Future Directions
The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . The understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .
Properties
IUPAC Name |
2-butyl-6-(2,4-dimethylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-6-7-10-24-19(27)17-18(23(5)21(24)28)22-20-25(17)12-15(4)26(20)16-9-8-13(2)11-14(16)3/h8-9,11-12H,6-7,10H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHQMCZJXFVLBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2C=C(N3C4=C(C=C(C=C4)C)C)C)N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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